molecular formula C13H20N2O2 B2582590 Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate CAS No. 371158-46-2

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate

Cat. No.: B2582590
CAS No.: 371158-46-2
M. Wt: 236.315
InChI Key: AVAMDLBTVJVCRL-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(2-amino-5-dimethylphenyl)carbamate
  • Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate oxalate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both tert-butyl and dimethylphenyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8-6-10(14)11(7-9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAMDLBTVJVCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from the tert-butyl 4,5-dimethyl-2-nitrophenylcarbamate (Example A7; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (56%), MS (EI) 237 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
56%

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